molecular formula C11H13NO3 B5111514 1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone CAS No. 164526-14-1

1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone

Cat. No. B5111514
CAS RN: 164526-14-1
M. Wt: 207.23 g/mol
InChI Key: KTRODHYUWLAMEL-UHFFFAOYSA-N
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Description

1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone, also known as MDBP, is a synthetic compound that belongs to the class of phenethylamines. It is a psychoactive substance that has been studied for its potential therapeutic applications in the field of neuroscience.

Mechanism of Action

1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone acts as a reuptake inhibitor of serotonin and dopamine, which means that it prevents the reabsorption of these neurotransmitters into the presynaptic neuron. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can have an effect on mood, appetite, and sleep.
Biochemical and Physiological Effects:
1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone has been shown to have an effect on the levels of dopamine and serotonin in the brain. It has also been found to have an effect on the levels of norepinephrine, which is a neurotransmitter that plays a role in the regulation of attention and arousal. 1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone has been shown to increase the release of these neurotransmitters, which can have an effect on mood, appetite, and sleep.

Advantages and Limitations for Lab Experiments

1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone has been used in laboratory experiments to study the effects of serotonin and dopamine on the brain. It has also been used to study the role of these neurotransmitters in the regulation of mood, appetite, and sleep. One of the limitations of using 1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone in laboratory experiments is that it is a psychoactive substance and can have an effect on the behavior of the test subjects.

Future Directions

There are several future directions for the study of 1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone. One possible direction is to study the effects of 1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone on other neurotransmitter systems in the brain. Another possible direction is to study the long-term effects of 1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone on the brain and behavior. Finally, 1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone could be studied for its potential therapeutic applications in the treatment of mood disorders and other neurological conditions.
Conclusion:
In conclusion, 1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone is a synthetic compound that has been studied for its potential therapeutic applications in the field of neuroscience. It acts as a reuptake inhibitor of serotonin and dopamine, which can have an effect on mood, appetite, and sleep. 1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone has been used in laboratory experiments to study the effects of these neurotransmitters on the brain, but it is important to consider the limitations of using a psychoactive substance in these experiments. There are several future directions for the study of 1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone, including the study of its effects on other neurotransmitter systems and its potential therapeutic applications.

Synthesis Methods

1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone can be synthesized by the reaction of 3,4-methylenedioxyphenylacetone with ammonium acetate and isopropylamine. The reaction is carried out in the presence of a palladium catalyst and hydrogen gas. The resulting product is purified through chromatography to obtain pure 1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone.

Scientific Research Applications

1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone has been studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have a high affinity for the serotonin transporter, which is a protein that plays a crucial role in the regulation of mood, appetite, and sleep. 1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone has also been found to have an effect on the dopamine transporter, which is a protein that plays a role in the reward system of the brain.

properties

IUPAC Name

1-(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-9(13)7-5-10-11(6-8(7)12)15-4-3-14-10/h5-6H,2-4,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRODHYUWLAMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1N)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301200404
Record name 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301200404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-propan-1-one

CAS RN

164526-14-1
Record name 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=164526-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301200404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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